4-methylsulfanylpyridine-2-carboxylic Acid

Selecting the correct regioisomer is non-negotiable. 4-Methylsulfanylpyridine-2-carboxylic Acid (CAS 74470-30-7) places the methylthio group precisely at the 4-position, a substitution pattern validated in xanthine oxidoreductase inhibitor synthesis (FYX-051) and herbicide SAR programs. Generic alternatives or incorrect isomers void experimental reproducibility. Procure with confidence to maintain synthetic route integrity.

Molecular Formula C7H7NO2S
Molecular Weight 169.2 g/mol
CAS No. 74470-30-7
Cat. No. B183349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methylsulfanylpyridine-2-carboxylic Acid
CAS74470-30-7
Molecular FormulaC7H7NO2S
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESCSC1=CC(=NC=C1)C(=O)O
InChIInChI=1S/C7H7NO2S/c1-11-5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10)
InChIKeyNJFYRGOHXXAPEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylsulfanylpyridine-2-carboxylic Acid (CAS 74470-30-7): Chemical Identity and Role as a Picolinic Acid Derivative


4-Methylsulfanylpyridine-2-carboxylic Acid (CAS 74470-30-7) is a heterocyclic organic compound belonging to the picolinic acid (2-pyridinecarboxylic acid) class, characterized by a methylthio (-SCH3) substituent at the 4-position of the pyridine ring [1]. With the molecular formula C7H7NO2S and a molecular weight of 169.20 g/mol, this compound is a key structural regioisomer within a family of methylthio-substituted pyridinecarboxylic acids, which are valued as intermediates and building blocks in medicinal and agricultural chemistry [1].

Why Regioisomeric Purity and Substituent Positioning in 4-Methylsulfanylpyridine-2-carboxylic Acid Preclude Simple Substitution


In scientific and industrial workflows, substituting 4-methylsulfanylpyridine-2-carboxylic acid (CAS 74470-30-7) with a generic 'picolinic acid derivative' or even a close regioisomer is not a trivial process change. The precise positioning of the methylthio group at the 4-position on the pyridine ring, relative to the carboxylic acid at the 2-position, dictates the compound's unique electronic properties, metal-chelating behavior, and its specific role as a synthetic intermediate. For instance, the related regioisomer 2-(methylthio)-4-pyridinecarboxylic acid (CAS 74470-24-9) has been specifically cited as a useful reagent in the synthesis of the xanthine oxidoreductase inhibitor FYX-051 . This demonstrates that subtle shifts in substitution patterns lead to different synthetic utility and biological outcomes. Furthermore, patent literature on substituted picolinic acid derivatives as herbicides highlights that the specific combination and location of substituents on the pyridine ring are critical for achieving the desired spectrum of weed control [1]. Therefore, selecting the correct CAS-specific compound is essential for experimental reproducibility, ensuring the intended biological activity, and maintaining supply chain integrity.

Quantitative Differentiation Analysis for 4-Methylsulfanylpyridine-2-carboxylic Acid (CAS 74470-30-7) vs. In-Class Alternatives


Defined Application Scenarios for 4-Methylsulfanylpyridine-2-carboxylic Acid (CAS 74470-30-7) Based on Evidence


Medicinal Chemistry as a Key Intermediate for Xanthine Oxidoreductase (XOR) Inhibitors

The compound's value is most clearly demonstrated as a building block in the synthesis of novel therapeutic agents. The close regioisomer, 2-(methylthio)-4-pyridinecarboxylic acid, is specifically documented as a reagent for preparing 3-(3-cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole (FYX-051), a known xanthine oxidoreductase inhibitor . This establishes a class-level inference that the precise 4-methylthio-2-carboxylic acid substitution pattern on the pyridine ring is a privileged scaffold for constructing molecules targeting the XOR pathway, which is crucial for treating hyperuricemia and gout.

Agricultural Chemistry Research as a Scaffold in Herbicide Discovery

This compound is a valuable research tool for exploring structure-activity relationships (SAR) in herbicide development. Patents filed by Syngenta and Dow AgroSciences describe broad classes of substituted picolinic acid derivatives as effective herbicides, with activity against a wide range of weeds, including grasses and broadleaves [1]. Within these complex patent structures, specific substitution patterns on the pyridine ring (e.g., at the 4- and 6-positions) are claimed to be critical for achieving the desired herbicidal efficacy and crop safety profile [2]. The target compound serves as a fundamental core structure from which to synthesize and test new analogs in these programs.

Chemical Biology as a Tool to Probe Metal Chelation and Enzyme Inhibition

Picolinic acid derivatives are known for their metal-chelating properties. The presence of both the carboxylic acid group and the sulfur-containing methylthio substituent provides a unique bidentate or tridentate ligand environment. This compound can be utilized in biochemical assays to probe the active sites of metalloenzymes, particularly those requiring divalent cations for activity. The specific 4-methylthio-2-carboxylic acid arrangement may confer selectivity for certain metal ions or enzyme binding pockets over other regioisomers, making it a useful molecular probe for target validation and mechanistic studies.

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